

herbacetin pharmacokinetic parameters CL t1/2 F

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Compound Focus: Herbacetin

CAS No.: 527-95-7

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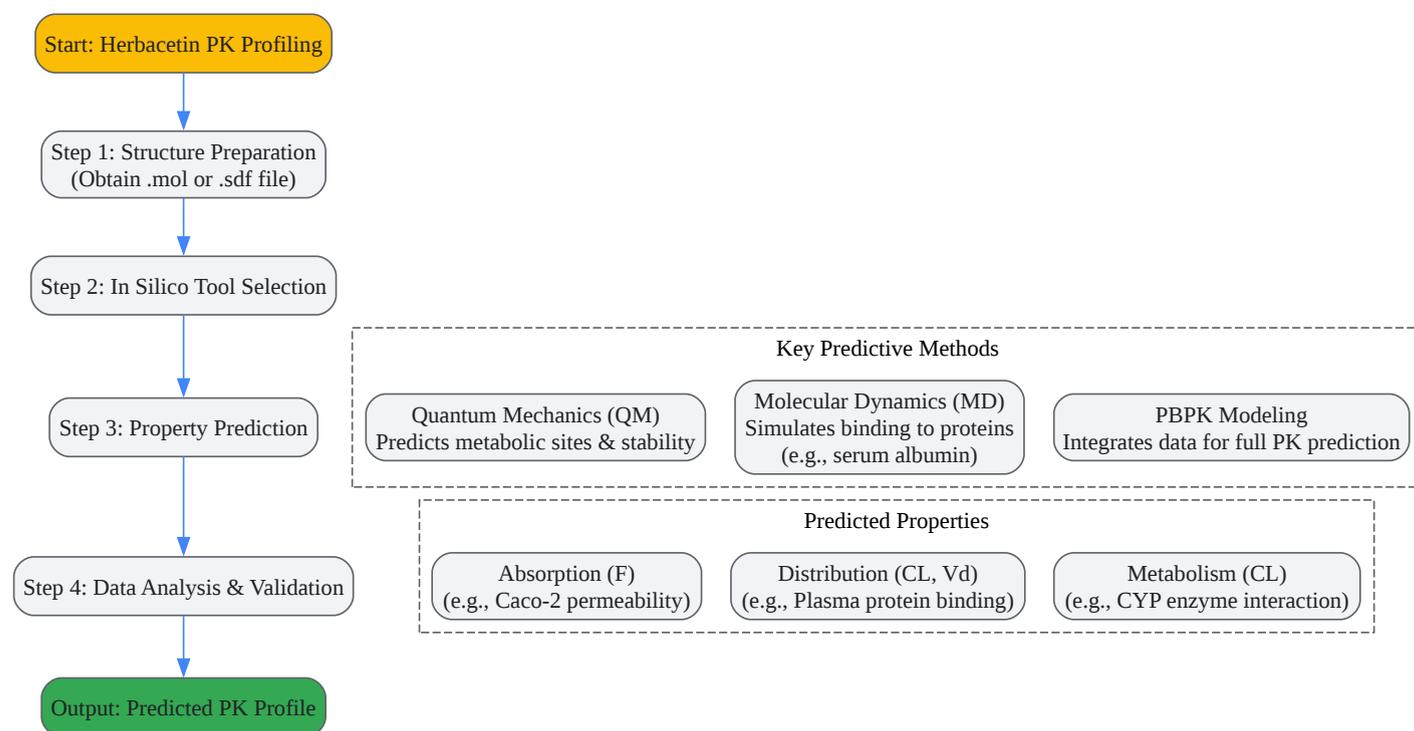
Known Pharmacological Profile of Herbacetin

The table below summarizes the key information available on **herbacetin's** biological activity, which is crucial for understanding its therapeutic potential.

Property/Aspect	Description	Experimental Context	Citation
Biological Source	A flavonoid and quality control marker from <i>Rhodiola rosea</i> L.	In vitro and in vivo studies	[1]
Key Activity	Alleviates Influenza A Virus (IAV)-induced lung injury and pulmonary fibrosis.	Mouse model and A549 human lung cells	[1]
Mechanism of Action	Binds to influenza viral Neuraminidase (NA) protein, inhibiting its activity.	BLI and Cell Thermal Shift Assay (CETSA)	[1]
Signaling Pathway	Inhibits the TGF- β /Smad3 pathway, reducing fibrosis-related protein expression.	Mouse lung tissue and A549 cells	[1]
PK Data (CL, t1/2, F)	Not experimentally reported in the available literature.	N/A	N/A

A Strategy to Investigate Herbacetin's Pharmacokinetics

Since experimental data is lacking, you can leverage **in silico (computational) methods** to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties, which include parameters like bioavailability [2]. The following workflow outlines a practical approach to profile **herbacetin's** pharmacokinetics.



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Step 1: Structure Preparation

- Obtain or draw the 2D/3D chemical structure of **herbacetin** (IUPAC name: 8-Hydroxy-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one).
- Generate a structure data file (.sdf or .mol) for use in computational tools.

Step 2: Tool Selection & Prediction

Utilize specialized software and online platforms. The table below lists common methods and their applications for predicting PK parameters.

In Silico Method	Primary Application in PK Prediction	Examples of Tools/Servers
Quantum Mechanics (QM)	Predicts metabolic sites and chemical stability by calculating electron interactions [2].	ORCA, Gaussian
Molecular Dynamics (MD)	Simulates how a compound interacts with biomolecules (e.g., plasma proteins) over time, informing distribution volume [2].	GROMACS, NAMD
PBPK Modeling	Integrates multiple data sources to build a whole-body model predicting concentration-time profiles (key for CL and t1/2) [2].	GastroPlus, Simcyp Simulator
QSAR/QSPR Models	Predicts ADME properties based on the compound's structural similarity to others with known data.	SwissADME, pkCSM, admetSAR

Step 3: Data Analysis and Validation

- **Cross-Reference Predictions:** Run **herbacetin** through multiple tools to check for consensus in the results.
- **Analyze Analogues:** Check for experimental PK data on structurally similar flavonoids (e.g., kaempferol, quercetin) to infer **herbacetin**'s likely behavior.
- **Plan Experiments:** Use these computational insights to design a focused in vivo pharmacokinetic study, determining the most critical parameters to measure first.

Frequently Asked Questions (FAQs)

Q1: Why is there no experimental pharmacokinetic data for herbacetin? This is common for many natural compounds. The challenges include obtaining sufficient quantities of pure compound, its potential chemical instability, and the high cost and time required for experimental ADME testing [2]. Research has so far prioritized establishing its mechanism of action and efficacy, as seen in the influenza model [1].

Q2: How reliable are these in silico predictions? In silico tools are excellent for generating initial hypotheses and prioritizing compounds for further testing. They are cost-effective and require no physical material [2]. However, they are predictive models, not replacements for experimental validation. Their accuracy is highest when the compound of interest is structurally similar to those in the model's training set.

Q3: What is the first experiment I should conduct to get herbacetin's PK data? A **pharmacokinetic study in a rodent model** is the standard starting point. This involves:

- **Administration:** Intravenous (IV) injection to determine absolute bioavailability and bolus oral (PO) gavage.
- **Sample Collection:** Serial blood collection at multiple time points.
- **Bioanalysis:** Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify **herbacetin** concentration in plasma.
- **Data Analysis:** Using non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate CL, Vd, t_{1/2}, and F.

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References

1. Herbacetin Alleviates Influenza Virus-Induced Lung Injury ... [pmc.ncbi.nlm.nih.gov]
2. In Silico ADME Methods Used in the Evaluation of Natural ... [mdpi.com]

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